DT2216 was developed as part of a series of Bcl-xL PROTACs that target the Von Hippel-Lindau E3 ligase for ubiquitination and degradation of Bcl-xL. This approach minimizes toxicity in platelets, which rely on Bcl-xL for survival, thereby enhancing the therapeutic index of cancer treatments targeting this protein . The compound is classified under small molecule therapeutics, specifically within the category of targeted protein degraders.
The synthesis of DT2216 involves several key steps that integrate a Bcl-2/Bcl-xL binding moiety with a ligand for the Von Hippel-Lindau E3 ligase. The process begins with the preparation of a PROTAC-ready warhead, followed by various chemical transformations to achieve the desired structure.
The optimal linker length identified in these studies is five carbon atoms, which balances flexibility and stability, crucial for effective protein degradation .
The molecular structure of DT2216 consists of a central core that binds to Bcl-xL and a side chain that recruits the Von Hippel-Lindau E3 ligase. Key features include:
Data from crystallography studies indicate specific lysine residues on Bcl-xL (notably K87) are essential for ubiquitination and subsequent degradation by DT2216 .
DT2216 operates through a series of chemical reactions that lead to the targeted degradation of Bcl-xL:
The selectivity of this process is enhanced by the differential expression levels of E3 ligases in cancer cells compared to normal cells, reducing off-target effects .
The mechanism by which DT2216 induces cell death involves several steps:
This mechanism results in enhanced apoptosis in cancer cells reliant on Bcl-xL for survival while sparing platelets due to selective E3 ligase recruitment .
DT2216 exhibits several notable physical and chemical properties:
These properties are critical for its efficacy as a therapeutic agent, influencing its bioavailability and interaction with target proteins .
DT2216 has significant potential applications in cancer therapy, particularly for malignancies characterized by overexpression or dependence on Bcl-xL. Its ability to selectively induce apoptosis in cancer cells while minimizing toxicity makes it an attractive candidate for further clinical development.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.: